Cas no 7418-61-3 (Ethanaminium,N,N,N-trimethyl-2-oxo-)

7418-61-3 structure
Nome del prodotto:Ethanaminium,N,N,N-trimethyl-2-oxo-
Ethanaminium,N,N,N-trimethyl-2-oxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanaminium,N,N,N-trimethyl-2-oxo-
- BETAINE ALDEHYDE
- trimethyl-(2-oxoethyl)ammonium
- trimethyl(2-oxoethyl)azanium
- BETAINE_ALDEHYDE
- BTL
- dimethylamino-acetaldehyde-methohydroxide
- Dimethylaminoacetaldehyd-hydroxymethylat
- Dimethylamino-acetaldehyd-methohydroxyd
- Ethanaminium,N,N,N-trimethyl-2-oxo
- NCGC00015151-04
- CHEBI:15710
- [Formylmethyl]Trimethyl-Ammonium, N,N,N-Trimethylammonium Acetaldehyde
- AKOS015915257
- N,N,N-trimethyl-2-oxoethanaminium
- SCHEMBL94563
- N,N,N-trimethyl-2-oxoethylammonium
- Trimethyl(formylmethyl)ammonium
- Betaine aldehyde, chloride salt
- NS00073190
- [FORMYLMETHYL]TRIMETHYL-AMMONIUM; N,N,N-TRIMETHYL AMMONIUM ACETALDEHYDE
- Lopac-B-3650
- betaine-aldehyde
- NCGC00162083-01
- (formylmethyl)trimethyl-Ammonium
- bmse000070
- DTXSID20225152
- BDBM50557959
- SXKNCCSPZDCRFD-UHFFFAOYSA-N
- Lopac0_000182
- 7418-61-3
- DB04401
- C00576
- N,N,N-trimethyl-2-oxo Ethanaminium
- Q10859645
- Ammonium, (formylmethyl)trimethyl- (8CI)
- NCGC00015151-02
- DEI7V5X7RB
- NCGC00015151-03
- UNII-DEI7V5X7RB
- Ethanaminium, N,N,N-trimethyl-2-oxo-
- CHEMBL1231491
- CCG-204277
- AMMONIUM, (FORMYLMETHYL)TRIMETHYL-
- NCGC00015151-01
- Ethanaminium, N,N,N-trimethyl-2-oxo
- glycine betaine aldehyde
- N,N,N-trimethyl-2-oxo-Ethanaminium
- (Formylmethyl)trimethylammonium
- FT-0659193
- Ethanaminium, N,N,N-trimethyl-2-oxo- (9CI)
-
- Inchi: InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1
- Chiave InChI: SXKNCCSPZDCRFD-UHFFFAOYSA-N
- Sorrisi: C[N+](C)(C)CC=O
Proprietà calcolate
- Massa esatta: 102.09200
- Massa monoisotopica: 102.091889006g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 2
- Complessità: 63
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.2
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- PSA: 17.07000
- LogP: -0.10850
Ethanaminium,N,N,N-trimethyl-2-oxo- Letteratura correlata
-
Hyla Allouche-Arnon,Ayelet Gamliel,Jacob Sosna,J. Moshe Gomori,Rachel Katz-Brull Chem. Commun. 2013 49 7076
-
Jianfei Sheng,Fei Mao,Jun Yan,Ling Huang,Xingshu Li RSC Adv. 2014 4 41510
-
L. J. Friesen-Waldner,C. N. Wiens,T. P. Wade,K. Thind,K. P. Sinclair,Y. Hovav,J. M. Gomori,J. Sosna,C. A. McKenzie,R. Katz-Brull Chem. Commun. 2014 50 13801
-
Won-Suk Song,Seong-Min Kim,Sung-Hyun Jo,Jae-Seung Lee,Hyo-Jin Jeon,Byoung Joon Ko,Kwon-Young Choi,Yung-Hun Yang,Yun-Gon Kim RSC Adv. 2020 10 23792
-
Helena Passos,Mara G. Freire,Jo?o A. P. Coutinho Green Chem. 2014 16 4786
7418-61-3 (Ethanaminium,N,N,N-trimethyl-2-oxo-) Prodotti correlati
- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)
- 2138170-76-8(4-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-3-amine)
- 1227577-59-4(3-Fluoro-2-(pyridin-3-yl)pyridine-4-acetonitrile)
- 2306274-61-1(2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile)
- 1599182-78-1(6-(3,5-dichlorophenyl)-2-methylpyrimidin-4-amine)
- 120047-51-0(3,4-Difluoro-1H-pyrrole)
- 2227914-69-2(methyl (3R)-3-(5-chloro-2-methoxyphenyl)-3-hydroxypropanoate)
- 2171852-54-1(3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 1326887-06-2(3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)
- 1412404-28-4(1-(2-chloropyridin-3-yl)prop-2-en-1-one)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
